molecular formula C11H13BrClN3Si B13701207 1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

Cat. No.: B13701207
M. Wt: 330.68 g/mol
InChI Key: FHDAQDFYADZRSS-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of bromine, chlorine, and trimethylsilyl groups attached to the phenyl and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorophenyl azide and trimethylsilylacetylene.

    Cycloaddition Reaction:

    Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, depending on the reagents used.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.

    Hydrolysis Products: Hydrolysis of the trimethylsilyl group results in the formation of the corresponding hydroxyl derivative.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules and probes.

    Industry: It may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole depends on its specific application

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.

    Chemical Reactivity: Its chemical reactivity allows it to participate in various biochemical reactions, potentially leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole: Lacks the trimethylsilyl group, which may affect its chemical reactivity and applications.

    1-(2-Bromo-4-chlorophenyl)-4-methyl-1H-1,2,3-triazole:

    1-(2-Bromo-4-chlorophenyl)-4-phenyl-1H-1,2,3-triazole: The presence of a phenyl group can significantly alter its chemical behavior and interactions.

Properties

Molecular Formula

C11H13BrClN3Si

Molecular Weight

330.68 g/mol

IUPAC Name

[1-(2-bromo-4-chlorophenyl)triazol-4-yl]-trimethylsilane

InChI

InChI=1S/C11H13BrClN3Si/c1-17(2,3)11-7-16(15-14-11)10-5-4-8(13)6-9(10)12/h4-7H,1-3H3

InChI Key

FHDAQDFYADZRSS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CN(N=N1)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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